molecular formula C14H21N B13496092 1-Benzylcycloheptan-1-amine

1-Benzylcycloheptan-1-amine

Cat. No.: B13496092
M. Wt: 203.32 g/mol
InChI Key: HZLWBYRZYHSWKZ-UHFFFAOYSA-N
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Description

1-Benzylcycloheptan-1-amine is a psychoactive compound that belongs to the class of designer drugs. It is chemically related to amphetamines and was initially developed as a nasal decongestant in the 1950s. due to its stimulant properties and potential for abuse, it was soon discontinued.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzylcycloheptan-1-amine can be synthesized through various methods. One common approach involves the reductive amination of cycloheptanone with benzylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. This includes controlling the temperature, pressure, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions: 1-Benzylcycloheptan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products:

    Oxidation: Formation of benzylcycloheptanone or benzylcycloheptanoic acid.

    Reduction: Production of secondary or tertiary amines.

    Substitution: Generation of various substituted benzylcycloheptan-1-amine derivatives.

Scientific Research Applications

1-Benzylcycloheptan-1-amine has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: Research explores its potential therapeutic uses, although its stimulant properties and abuse potential limit its clinical applications.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzylcycloheptan-1-amine involves its interaction with neurotransmitter systems in the brain. It primarily acts as a stimulant by increasing the release of dopamine and norepinephrine. This leads to heightened alertness, increased energy, and euphoria. The compound’s molecular targets include dopamine and norepinephrine transporters, which it inhibits, resulting in elevated levels of these neurotransmitters in the synaptic cleft.

Comparison with Similar Compounds

    Amphetamine: Shares stimulant properties and mechanism of action but differs in chemical structure.

    Methamphetamine: Similar stimulant effects but has a higher potential for abuse and neurotoxicity.

    Methylphenidate: Used clinically for ADHD treatment, with a different chemical structure but similar effects on dopamine and norepinephrine levels.

Uniqueness: 1-Benzylcycloheptan-1-amine is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Unlike amphetamine and methamphetamine, it has a cycloheptane ring, which influences its interaction with biological targets and metabolic pathways.

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

1-benzylcycloheptan-1-amine

InChI

InChI=1S/C14H21N/c15-14(10-6-1-2-7-11-14)12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12,15H2

InChI Key

HZLWBYRZYHSWKZ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)(CC2=CC=CC=C2)N

Origin of Product

United States

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